Flx475

Description

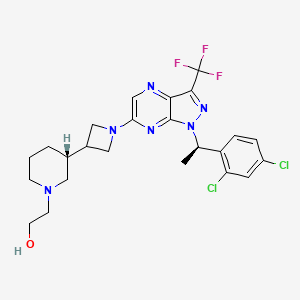

Structure

3D Structure

Properties

CAS No. |

2174938-78-2 |

|---|---|

Molecular Formula |

C24H27Cl2F3N6O |

Molecular Weight |

543.4 g/mol |

IUPAC Name |

2-[(3R)-3-[1-[1-[(1R)-1-(2,4-dichlorophenyl)ethyl]-3-(trifluoromethyl)pyrazolo[3,4-b]pyrazin-6-yl]azetidin-3-yl]piperidin-1-yl]ethanol |

InChI |

InChI=1S/C24H27Cl2F3N6O/c1-14(18-5-4-17(25)9-19(18)26)35-23-21(22(32-35)24(27,28)29)30-10-20(31-23)34-12-16(13-34)15-3-2-6-33(11-15)7-8-36/h4-5,9-10,14-16,36H,2-3,6-8,11-13H2,1H3/t14-,15+/m1/s1 |

InChI Key |

AKSVALRPYDVQBS-CABCVRRESA-N |

Isomeric SMILES |

C[C@H](C1=C(C=C(C=C1)Cl)Cl)N2C3=NC(=CN=C3C(=N2)C(F)(F)F)N4CC(C4)[C@H]5CCCN(C5)CCO |

Canonical SMILES |

CC(C1=C(C=C(C=C1)Cl)Cl)N2C3=NC(=CN=C3C(=N2)C(F)(F)F)N4CC(C4)C5CCCN(C5)CCO |

Origin of Product |

United States |

Foundational & Exploratory

Tivumecirnon (FLX475): A Deep Dive into its Core Function as a CCR4 Antagonist

For Researchers, Scientists, and Drug Development Professionals

Introduction

Tivumecirnon, also known as FLX475, is an orally bioavailable, small molecule antagonist of the C-C chemokine receptor 4 (CCR4).[1][2][3] Developed by RAPT Therapeutics (formerly FLX Bio), this first-in-class therapeutic candidate is under investigation for its potential in cancer immunotherapy.[4] Tivumecirnon's primary mechanism of action is to selectively block the CCR4 receptor, thereby inhibiting the migration of immunosuppressive regulatory T cells (Tregs) into the tumor microenvironment (TME).[2][5] This guide provides a comprehensive technical overview of Tivumecirnon's core function, summarizing key preclinical and clinical data, outlining relevant experimental protocols, and visualizing its mechanism of action.

Core Mechanism: Antagonism of the CCR4-CCL17/22 Axis

The CCR4 receptor is highly expressed on Tregs, a subset of T cells that can dampen anti-tumor immune responses.[5] Tumor cells and other cells within the TME often secrete the chemokines CCL17 and CCL22, which are the natural ligands for CCR4.[1][5] The binding of these chemokines to CCR4 on Tregs facilitates their recruitment into the tumor, creating an immunosuppressive environment that allows cancer cells to evade immune destruction.[5]

Tivumecirnon functions by competitively inhibiting the binding of CCL17 and CCL22 to CCR4.[2] By blocking this interaction, Tivumecirnon effectively reduces the infiltration of Tregs into the TME.[5] This leads to a shift in the balance of immune cells within the tumor, favoring a more robust anti-tumor response mediated by effector T cells, such as CD8+ T cells.[6] Preclinical studies have demonstrated that Tivumecirnon treatment leads to an increased CD8+/Treg ratio within the tumor.[6]

While specific IC50 (half-maximal inhibitory concentration) and Ki (inhibitor constant) values for Tivumecirnon are not publicly available, preclinical and clinical studies consistently describe it as a "potent and selective" CCR4 antagonist.[5][6] A Phase 1 study in healthy volunteers demonstrated that oral administration of Tivumecirnon was well-tolerated and achieved sustained high levels of CCR4 receptor occupancy, with a half-life of approximately 72 hours.[7]

Signaling Pathway and Mechanism of Action

The interaction of CCL17/CCL22 with CCR4 initiates a G protein-coupled receptor (GPCR) signaling cascade, leading to Treg migration. Tivumecirnon disrupts this pathway at the initial receptor-ligand binding step.

Quantitative Data Summary

The following tables summarize the key quantitative data from preclinical and clinical studies of Tivumecirnon.

Table 1: Preclinical and Pharmacodynamic Data

| Parameter | Value/Observation | Source |

| CCR4 Antagonist Activity | Potent and selective | [5][6] |

| IC50 | Not publicly available | - |

| Ki | Not publicly available | - |

| Effect on Treg Infiltration | Reduces Treg infiltration into the TME | [5] |

| Effect on CD8+/Treg Ratio | Increases the intratumoral CD8+/Treg ratio | [6] |

| Receptor Occupancy (Human) | Doses of ~75 mg PO QD and above are sufficient to maintain target drug exposure above the IC90 for in vitro Treg migration | [7] |

| Half-life (Human) | Approximately 72 hours | [7] |

Table 2: Clinical Efficacy Data (in Combination with Pembrolizumab)

| Indication | Trial Identifier | Objective Response Rate (ORR) | Median Progression-Free Survival (mPFS) | Median Duration of Response (mDOR) | Source |

| Non-Small Cell Lung Cancer (CPI-naïve, PD-L1+) | NCT03674567 | 35% (n=20) | 6.3 months | Not Reported | [2] |

| Head and Neck Squamous Cell Carcinoma (CPI-experienced) | NCT03674567 | 15.6% (n=32) | 2.9 months (HPV+ subgroup) | Not Reported | [3][8] |

| Gastric Cancer (EBV+) | NCT04768686 | 60% (n=10) | 10.4 months | 17.3 months | [9][10] |

Experimental Protocols

Detailed experimental protocols for the characterization of Tivumecirnon are proprietary. However, based on standard methodologies for CCR4 antagonists, the following outlines the likely experimental approaches.

Radioligand Binding Assay (for determining Ki)

This assay is used to determine the binding affinity of Tivumecirnon to the CCR4 receptor.

Objective: To quantify the binding of Tivumecirnon to CCR4 by measuring its ability to displace a radiolabeled ligand.

Materials:

-

Membrane preparations from cells expressing human CCR4.

-

Radiolabeled CCR4 ligand (e.g., [¹²⁵I]-CCL17 or [¹²⁵I]-CCL22).

-

Unlabeled Tivumecirnon.

-

Binding buffer.

-

Glass fiber filters.

-

Scintillation counter.

Protocol:

-

Incubate the CCR4-expressing cell membranes with a fixed concentration of the radiolabeled ligand and varying concentrations of unlabeled Tivumecirnon.

-

Allow the binding to reach equilibrium.

-

Separate the bound from unbound radioligand by rapid filtration through glass fiber filters.

-

Wash the filters to remove non-specifically bound radioligand.

-

Measure the radioactivity retained on the filters using a scintillation counter.

-

The concentration of Tivumecirnon that inhibits 50% of the specific binding of the radioligand is determined as the IC50 value.

-

The Ki value is then calculated using the Cheng-Prusoff equation.

Chemotaxis Assay (for determining functional antagonism)

This assay assesses the ability of Tivumecirnon to inhibit the migration of CCR4-expressing cells towards a chemokine gradient.

Objective: To measure the functional inhibition of CCR4-mediated cell migration by Tivumecirnon.

Materials:

-

CCR4-expressing cells (e.g., primary T cells or a T cell line).

-

Transwell inserts with a porous membrane.

-

Chemoattractant (CCL17 or CCL22).

-

Tivumecirnon.

-

Assay medium.

-

Cell counting method (e.g., flow cytometry, fluorescent dye).

Protocol:

-

Place CCR4-expressing cells in the upper chamber of a Transwell insert.

-

Add the chemoattractant (CCL17 or CCL22) to the lower chamber.

-

Add varying concentrations of Tivumecirnon to the upper chamber with the cells.

-

Incubate the plate to allow for cell migration through the porous membrane.

-

Quantify the number of cells that have migrated to the lower chamber.

-

The concentration of Tivumecirnon that inhibits 50% of the cell migration is determined as the IC50 value.

Conclusion

Tivumecirnon is a promising oral CCR4 antagonist that modulates the tumor microenvironment by blocking the recruitment of immunosuppressive Treg cells. This mechanism of action has the potential to enhance anti-tumor immunity and improve the efficacy of other cancer therapies, such as checkpoint inhibitors. While specific preclinical potency values remain proprietary, the available data from clinical trials demonstrate its potential as a valuable addition to the oncology treatment landscape. Further research and clinical development will continue to elucidate the full therapeutic potential of Tivumecirnon.

References

- 1. rapt.com [rapt.com]

- 2. medchemexpress.com [medchemexpress.com]

- 3. Tivumecirnon (FLX-475) | CCR | 2174938-78-2 | Invivochem [invivochem.com]

- 4. drughunter.com [drughunter.com]

- 5. CCR4 Antagonists Inhibit Treg Trafficking into the Tumor Microenvironment - PMC [pmc.ncbi.nlm.nih.gov]

- 6. ASCO – American Society of Clinical Oncology [asco.org]

- 7. rapt.com [rapt.com]

- 8. rapt.com [rapt.com]

- 9. Hanmi Pharmaceutical Confirms ‘Complete Remission’ in Phase 1/2 Study of Its Innovative Selective CCR4 Antagonist | Hanmi Pharmaceutical [hanmipharm.com]

- 10. Hanmi reports positive trial data of Tivumecirnon for gastric cancer [clinicaltrialsarena.com]

FLX475 and Regulatory T Cell Migration: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Regulatory T cells (Tregs) are a critical component of the tumor microenvironment (TME), where they suppress anti-tumor immunity and facilitate cancer progression. The C-C chemokine receptor 4 (CCR4) is the predominant chemokine receptor expressed on human Tregs, and its ligands, CCL17 and CCL22, are frequently overexpressed by tumor cells and other cells within the TME.[1][2][3] This axis is a primary driver for the recruitment of immunosuppressive Tregs into the tumor. FLX475 is a potent, selective, and orally bioavailable small-molecule antagonist of CCR4 designed to inhibit this migratory pathway.[4][5] By blocking the CCR4-CCL17/22 interaction, this compound prevents Treg infiltration into the TME, thereby shifting the balance of immune cells in favor of an effective anti-tumor response, characterized by an increased ratio of effector CD8+ T cells to Tregs.[2][6] This guide provides an in-depth overview of the mechanism of action of this compound, quantitative data from clinical investigations, detailed experimental protocols for assessing its activity, and visualizations of the core biological pathways and workflows.

Core Mechanism of Action: CCR4 Antagonism

This compound is designed to specifically block the recruitment of Tregs into the tumor without causing systemic depletion of Tregs in healthy tissues or affecting beneficial CCR4-positive effector cells.[7][8] The fundamental mechanism involves competitive, non-depleting antagonism of the CCR4 receptor.

-

Tumor Microenvironment: Many cancer types, referred to as "charged" tumors, are characterized by high levels of both CD8+ effector T cells and immunosuppressive Tregs, along with elevated expression of the CCR4 ligands CCL17 and CCL22.[9]

-

Treg Recruitment: These chemokines create a gradient that actively recruits CCR4-expressing Tregs from the periphery into the TME.[2][10]

-

Immune Suppression: Once in the tumor, Tregs suppress the function of CD8+ T cells and other immune cells, preventing an effective anti-cancer immune response.[3]

-

This compound Intervention: this compound binds to CCR4 on Tregs, preventing the binding of CCL17 and CCL22. This blockade disrupts the "homing signal," reducing the influx of new Tregs into the tumor.[5]

-

Restoration of Anti-Tumor Immunity: The expected result is a decrease in the density of intratumoral Tregs and a corresponding increase in the ratio of CD8+ effector T cells to Tregs (CD8:Treg ratio), which is associated with enhanced anti-tumor immunity and improved clinical outcomes.[2][6]

Signaling Pathway

The binding of CCL17 or CCL22 to CCR4, a G-protein-coupled receptor (GPCR), initiates downstream signaling that promotes cell migration. While many GPCRs signal through G-proteins, studies suggest that CCR4-mediated chemotaxis can also be dependent on a β-arrestin-2-dependent signaling pathway, which may involve the activation of p38 and Rho-associated protein kinase (ROCK).[11][12] this compound blocks the initial ligand-receptor interaction, thereby inhibiting these downstream events.

Quantitative Data from Clinical Investigations

This compound has been evaluated as a monotherapy and in combination with the anti-PD-1 antibody pembrolizumab (B1139204) in a Phase 1/2 clinical trial (NCT03674567) across various cancer indications.[6][9]

Clinical Efficacy

The following tables summarize the objective response rates (ORR) observed in specific patient cohorts.

Table 1: this compound Monotherapy Clinical Activity

| Indication | Patient Cohort | Objective Response Rate (ORR) | Notes | Citation |

|---|

| EBV+ NK/T Cell Lymphoma | N=6 | 67% (4/6) | Includes 2 durable complete metabolic responses (CMRs), 1 unconfirmed CMR, and 1 unconfirmed partial metabolic response. |[4][13] |

Table 2: this compound + Pembrolizumab Combination Clinical Activity

| Indication | Patient Cohort | PD-L1 Status | Objective Response Rate (ORR) | Citation |

|---|---|---|---|---|

| Checkpoint-Naïve NSCLC | N=13 | All | 31% (4/13) | [4][13] |

| N=8 | Positive (TPS ≥1%) | 38% (3/8) | [13] | |

| N=4 | Negative (TPS <1%) | 25% (1/4) | [13] | |

| CPI-Experienced HNSCC | N=32 | All | 15.6% (5/32) | [1] |

| N=23 | PD-L1+ (CPS ≥1) | 17.4% (4/23) | [1] |

| | N=18 | HPV+ | 22.2% (4/18) |[1] |

Pharmacodynamic & Biomarker Data

Biomarker studies from the Phase 1/2 trial provide evidence supporting the mechanism of action of this compound. While specific percentages from dose-escalation cohorts are not fully detailed in the provided abstracts, the overall trends are consistently reported.

Table 3: Summary of Key Biomarker Changes with this compound Treatment

| Biomarker | Compartment | Method | Observed Change | Interpretation | Citations |

|---|---|---|---|---|---|

| Regulatory T Cells (Tregs) | Peripheral Blood | Flow Cytometry | Small but significant increase by Day 8-21. | Consistent with blocking Treg migration from the periphery into the tumor, leading to their accumulation in circulation. Serves as a pharmacodynamic marker. | [4][14] |

| CD8:FOXP3 Ratio | Tumor Microenvironment | Immunohistochemistry (IHC) | Trend towards an increase. | Suggests a shift in the immune cell balance within the tumor, favoring anti-tumor effector cells over immunosuppressive Tregs. | [4] |

| Treg Cell Populations | Tumor Microenvironment | RNA-seq (Immune Deconvolution) | Decrease in Treg cell signatures. | Corroborates IHC data, indicating reduced Treg presence within the tumor following treatment. |[4] |

Key Experimental Protocols

The following sections provide detailed methodologies for key assays used to characterize the activity of this compound.

Protocol: In Vitro Treg Migration (Transwell) Assay

This assay quantifies the ability of a CCR4 antagonist like this compound to inhibit the chemotaxis of CCR4-expressing cells towards their ligands.[15][16]

Objective: To measure the dose-dependent inhibition of CCR4-mediated Treg migration by this compound.

Materials:

-

CCR4-expressing cells (e.g., primary human Tregs, or a T-cell line like HUT78).

-

Transwell inserts (24-well format, 5 µm pore size polycarbonate membrane).

-

Assay Buffer: RPMI 1640 + 0.5% BSA.

-

Chemoattractants: Recombinant Human CCL17 (TARC) and CCL22 (MDC).

-

Test Compound: this compound, dissolved in DMSO and serially diluted.

-

Vehicle Control: DMSO.

-

Detection Reagent: Calcein-AM or similar viability dye for fluorescent quantification.

-

Plate reader with fluorescence capability.

Procedure:

-

Cell Preparation:

-

Culture CCR4-expressing cells to adequate density.

-

Harvest cells and wash twice with Assay Buffer.

-

Resuspend cells in Assay Buffer at a concentration of 1 x 10^6 cells/mL.

-

(Optional) Label cells with Calcein-AM (e.g., 7.5 µg/mL for 30 minutes at 37°C), then wash and resuspend in Assay Buffer.

-

-

Compound Incubation:

-

Prepare serial dilutions of this compound in Assay Buffer. Ensure the final DMSO concentration is consistent across all wells and does not exceed 0.5%.

-

In a separate plate, mix equal volumes of the cell suspension and the diluted this compound (or vehicle).

-

Incubate for 30 minutes at room temperature to allow compound binding.

-

-

Assay Setup:

-

Add 600 µL of Assay Buffer containing the desired concentration of chemoattractant (e.g., 10 nM CCL22) to the lower wells of the 24-well plate. Include wells with Assay Buffer only as a negative control for random migration.

-

Carefully place the Transwell inserts into the wells.

-

Add 100 µL of the pre-incubated cell/compound mixture to the top chamber of each insert.

-

-

Incubation:

-

Incubate the plate at 37°C in a 5% CO2 incubator for 2-4 hours. The optimal time should be determined empirically.

-

-

Quantification:

-

Carefully remove the inserts.

-

Quantify migrated cells in the lower chamber. If using Calcein-AM, read the plate on a fluorescence plate reader (e.g., 485 nm excitation / 520 nm emission).

-

Alternatively, cells can be lysed and quantified with a DNA-based dye, or collected and counted via flow cytometry.

-

-

Data Analysis:

-

Calculate the percentage of migration relative to the vehicle control.

-

Plot the percentage of inhibition against the log concentration of this compound and determine the IC50 value using non-linear regression.

-

Protocol: Flow Cytometry for Circulating Tregs

This protocol describes the identification and quantification of circulating Tregs from peripheral blood mononuclear cells (PBMCs).[17][18]

Objective: To quantify the percentage of Tregs (CD4+CD25+/highCD127-/low) in patient blood samples.

Materials:

-

Whole blood collected in EDTA or heparin tubes.

-

Ficoll-Paque or similar density gradient medium.

-

FACS Buffer: PBS + 2% FBS + 0.05% Sodium Azide.

-

Fluorochrome-conjugated monoclonal antibodies:

-

Anti-CD3 (e.g., PerCP-Cy5.5)

-

Anti-CD4 (e.g., FITC)

-

Anti-CD8 (e.g., APC-H7)

-

Anti-CD25 (e.g., PE)

-

Anti-CD127 (e.g., APC)

-

-

Isotype controls for CD25 and CD127.

-

Flow cytometer.

Procedure:

-

PBMC Isolation:

-

Dilute whole blood 1:1 with PBS.

-

Carefully layer the diluted blood over Ficoll-Paque in a conical tube.

-

Centrifuge at 400 x g for 30 minutes at room temperature with the brake off.

-

Carefully aspirate the PBMC layer (the "buffy coat") and transfer to a new tube.

-

Wash PBMCs twice with PBS or FACS Buffer.

-

-

Cell Staining:

-

Resuspend PBMCs in FACS Buffer and count cells.

-

Aliquot approximately 1 x 10^6 cells per tube.

-

Add the antibody cocktail (anti-CD3, -CD4, -CD8, -CD25, -CD127) to the cell suspension.

-

Vortex gently and incubate for 30 minutes at 4°C in the dark.

-

Wash cells twice with 2 mL of FACS Buffer.

-

Resuspend the final cell pellet in 300-500 µL of FACS Buffer for acquisition.

-

-

Flow Cytometry Acquisition & Analysis:

-

Acquire samples on a calibrated flow cytometer. Collect a sufficient number of events (e.g., >50,000 events in the lymphocyte gate).

-

Gating Strategy: a. Gate on lymphocytes based on Forward Scatter (FSC) and Side Scatter (SSC). b. Gate on single cells using FSC-A vs FSC-H. c. Gate on CD3+ T cells. d. From the T cell gate, create a CD4 vs CD8 plot and gate on the CD4+ T helper cells. e. From the CD4+ gate, create a CD25 vs CD127 plot. f. Identify Tregs as the population with high CD25 expression and low to negative CD127 expression (CD25+/highCD127-/low).

-

Report the frequency of Tregs as a percentage of the total CD4+ T cells.

-

Protocol: Immunohistochemistry (IHC) for CD8 and FOXP3

This protocol outlines the staining of CD8+ T cells and FOXP3+ Tregs in formalin-fixed, paraffin-embedded (FFPE) tumor tissue sections.[5][19]

Objective: To visualize and quantify the density and spatial distribution of CD8+ and FOXP3+ cells within the TME.

Materials:

-

FFPE tumor tissue sections (4-5 µm) on charged slides.

-

Xylene or a xylene substitute.

-

Graded ethanol (B145695) series (100%, 95%, 70%).

-

Antigen Retrieval Buffer: Sodium Citrate Buffer (10 mM, pH 6.0).

-

Peroxidase Block: 3% Hydrogen Peroxide.

-

Protein Block: Normal serum from the secondary antibody host species.

-

Primary Antibodies:

-

Rabbit monoclonal anti-CD8

-

Mouse monoclonal anti-FOXP3

-

-

Detection System: HRP-conjugated anti-rabbit and AP-conjugated anti-mouse secondary antibodies.

-

Chromogens: DAB (for HRP, brown) and a contrasting chromogen like Warp Red or Ferangi Blue (for AP, red/blue).

-

Hematoxylin counterstain.

-

Mounting medium.

Procedure:

-

Deparaffinization and Rehydration:

-

Bake slides at 60°C for 30 minutes.

-

Immerse slides in xylene (2 changes, 5 min each).

-

Rehydrate through graded alcohols: 100% (2x, 3 min), 95% (1x, 3 min), 70% (1x, 3 min).

-

Rinse in distilled water.

-

-

Antigen Retrieval:

-

Submerge slides in pre-heated Sodium Citrate Buffer.

-

Heat in a pressure cooker or steamer for 20 minutes at ~95-100°C.

-

Allow slides to cool to room temperature (approx. 20-30 min).

-

-

Staining (Sequential Dual Staining):

-

Rinse slides in wash buffer (e.g., PBS-T).

-

Apply Peroxidase Block and incubate for 10 minutes. Rinse.

-

Apply Protein Block and incubate for 20 minutes.

-

First Primary Antibody (e.g., anti-CD8): Drain block and apply diluted anti-CD8 antibody. Incubate for 1 hour at room temperature.

-

Rinse. Apply HRP-conjugated secondary antibody. Incubate for 30 minutes.

-

Rinse. Apply DAB chromogen and incubate until a brown signal develops. Rinse thoroughly in water.

-

Second Primary Antibody (e.g., anti-FOXP3): Repeat the Protein Block step.

-

Apply diluted anti-FOXP3 antibody. Incubate for 1 hour.

-

Rinse. Apply AP-conjugated secondary antibody. Incubate for 30 minutes.

-

Rinse. Apply the second chromogen (e.g., Warp Red) and incubate until a red signal develops. Rinse.

-

-

Counterstaining and Mounting:

-

Counterstain nuclei with Hematoxylin for 1-2 minutes.

-

"Blue" the counterstain in running tap water.

-

Dehydrate slides through graded alcohols and clear in xylene.

-

Coverslip with permanent mounting medium.

-

-

Analysis:

-

Slides are scanned using a digital slide scanner.

-

Image analysis software is used to quantify the number of CD8+ (brown) and FOXP3+ (red, nuclear) cells per mm² in both the tumor core and invasive margin.

-

The CD8:FOXP3 ratio is calculated.

-

Workflow Visualizations

Clinical Biomarker Analysis Workflow

This diagram illustrates the process from patient sample collection to data analysis in the this compound clinical trial.

In Vitro Treg Migration Assay Workflow

This diagram outlines the key steps of the Transwell assay used to measure the inhibitory effect of this compound.

References

- 1. Dose Escalation and Expansion Study of this compound Monotherapy and in Combination with Pembrolizumab [clin.larvol.com]

- 2. Migration Protocol with Chemokines - Recombinant Biotinylated Chemokine Proteins from ChemoTactics [chemotactics.com]

- 3. cancer.wisc.edu [cancer.wisc.edu]

- 4. ASCO – American Society of Clinical Oncology [asco.org]

- 5. BestProtocols: Immunohistochemical Staining of Formalin-Fixed Paraffin-Embedded Tissues | Thermo Fisher Scientific - US [thermofisher.com]

- 6. rapt.com [rapt.com]

- 7. FLX Bio to Highlight New Preclinical Data from CCR4 and USP7 Programs at the American Academy for Cancer Research Annual Meeting - BioSpace [biospace.com]

- 8. FLX Bio Highlights Phase 1 Data for this compound at SITC 2018 - BioSpace [biospace.com]

- 9. ASCO – American Society of Clinical Oncology [asco.org]

- 10. CCR4 C-C motif chemokine receptor 4 [Homo sapiens (human)] - Gene - NCBI [ncbi.nlm.nih.gov]

- 11. β-Arrestin-2–Dependent Signaling Promotes CCR4–mediated Chemotaxis of Murine T-Helper Type 2 Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 12. β-Arrestin-2-Dependent Signaling Promotes CCR4-mediated Chemotaxis of Murine T-Helper Type 2 Cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. rapt.com [rapt.com]

- 14. rapt.com [rapt.com]

- 15. benchchem.com [benchchem.com]

- 16. Transwell In Vitro Cell Migration and Invasion Assays - PMC [pmc.ncbi.nlm.nih.gov]

- 17. cdn.fortunejournals.com [cdn.fortunejournals.com]

- 18. scitechnol.com [scitechnol.com]

- 19. Improved multiplex immunohistochemistry for immune microenvironment evaluation of mouse formalin-fixed paraffin-embedded tissues - PMC [pmc.ncbi.nlm.nih.gov]

FLX475: A Preclinical Technical Overview

A Deep Dive into the Core Data of a Novel CCR4 Antagonist

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive analysis of the preclinical data available for FLX475, a potent and selective oral small molecule antagonist of the C-C chemokine receptor 4 (CCR4). The information compiled herein is sourced from publicly available clinical trial information, press releases, and scientific meeting abstracts. This document aims to serve as a detailed resource for professionals in the fields of immuno-oncology and drug development.

Core Mechanism of Action

This compound is designed to modulate the tumor microenvironment (TME) by blocking the interaction between the CCR4 receptor and its ligands, CCL17 and CCL22.[1] CCR4 is predominantly expressed on regulatory T cells (Tregs), which are key mediators of immunosuppression within tumors.[1] By inhibiting CCR4, this compound aims to prevent the recruitment of Tregs into the TME, thereby restoring and enhancing the anti-tumor immune response.[2][3] This mechanism is expected to increase the ratio of effector T cells to Tregs, a critical factor in effective tumor immunity.[1][4] Preclinical studies have suggested that this approach can lead to tumor growth inhibition and increased tumor regression.[5][6]

Signaling Pathway and Mechanism of Inhibition

The binding of CCL17 and CCL22 to CCR4 on the surface of Tregs initiates a signaling cascade that promotes cell migration towards the tumor. This compound, as a CCR4 antagonist, competitively binds to the receptor, preventing the ligands from binding and thereby inhibiting the downstream signaling required for Treg migration.

Preclinical and Early Clinical Findings

Preclinical studies have demonstrated that this compound can inhibit tumor growth and promote regression as a standalone agent.[5] Furthermore, it has been shown to enhance the anti-tumor effects of checkpoint inhibitors like anti-PD-L1 and anti-CTLA4 antibodies.[5] Early clinical data from a Phase 1/2 trial (NCT03674567) have shown promising activity for this compound, both as a monotherapy and in combination with pembrolizumab, in various cancer types, including Epstein-Barr Virus (EBV)-positive lymphoma and non-small cell lung cancer.[7][8][9][10]

Pharmacokinetics and Safety in Healthy Volunteers

A Phase 1 study in 104 healthy volunteers established a favorable safety and pharmacokinetic profile for this compound.[4][6]

| Parameter | Finding | Reference |

| Tolerability | Well-tolerated with no serious adverse events reported at any dose level. | [6] |

| Half-life | Approximately 72 hours, supporting once-daily oral dosing. | [4] |

| Accumulation | Approximately 4-5x accumulation over 14 days with daily dosing. | [4] |

| Receptor Occupancy | Doses of approximately 75 mg once daily and above are predicted to maintain target drug exposure above the IC90 for human in vitro Treg migration. | [4] |

Experimental Protocols

While detailed, step-by-step protocols from the preclinical studies are not publicly available, the following outlines the likely methodologies employed based on standard practices in immuno-oncology research and mentions in the available literature.

In Vitro Treg Migration Assay

This assay would have been crucial to determine the potency of this compound in inhibiting the migration of Tregs towards CCR4 ligands.

In Vivo Tumor Xenograft Models

To assess the anti-tumor activity of this compound in a living organism, human tumor xenograft models in immunocompromised mice reconstituted with human immune cells (humanized mice) were likely used.

Summary of Preclinical Anti-Tumor Activity

Although specific quantitative data from preclinical studies are limited in publicly available sources, the consistent message is that this compound demonstrates significant anti-tumor activity.

| Study Type | Key Findings | Reference |

| In Vitro | Potent inhibition of Treg migration. | [1][4] |

| In Vivo (Monotherapy) | Inhibited tumor growth and increased tumor regression. | [5][6] |

| In Vivo (Combination Therapy) | Enhanced the anti-tumor effects of checkpoint inhibitors (anti-PD-L1, anti-CTLA4) and immune agonists (anti-4-1BB). | [5][6] |

Clinical Biomarker Strategy

The clinical development of this compound has been guided by a strong biomarker strategy.[5] Analysis of patient samples from the Phase 1/2 trial has focused on measuring changes in the TME, such as the ratio of CD8+ T cells to Tregs, to provide evidence of the drug's mechanism of action.[10] An increase in the proportion of circulating Tregs has been observed, which is consistent with the blockade of their migration into the tumor.[9][10]

Conclusion

The preclinical data for this compound strongly support its mechanism of action as a selective CCR4 antagonist that can modulate the tumor microenvironment by inhibiting the infiltration of immunosuppressive Tregs. Early clinical data have been encouraging, demonstrating a favorable safety profile and signs of clinical activity, both as a monotherapy and in combination with checkpoint inhibitors. The ongoing Phase 1/2 clinical trial will provide further insights into the therapeutic potential of this novel immuno-oncology agent.

References

- 1. rapt.com [rapt.com]

- 2. rapt.com [rapt.com]

- 3. targetedonc.com [targetedonc.com]

- 4. rapt.com [rapt.com]

- 5. firstwordpharma.com [firstwordpharma.com]

- 6. FLX Bio Highlights Phase 1 Data for this compound at SITC 2018 - BioSpace [biospace.com]

- 7. cancernetwork.com [cancernetwork.com]

- 8. rapt.com [rapt.com]

- 9. firstwordpharma.com [firstwordpharma.com]

- 10. ascopubs.org [ascopubs.org]

FLX475: A Deep Dive into CCR4 Target Validation in Cancer Models

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Executive Summary

FLX475, a potent and selective small molecule antagonist of the C-C chemokine receptor 4 (CCR4), has emerged as a promising immunotherapeutic agent. This document provides a comprehensive technical overview of the target validation for this compound in various cancer models. By inhibiting the migration of immunosuppressive regulatory T cells (Tregs) into the tumor microenvironment (TME), this compound aims to restore and enhance anti-tumor immunity. This guide details the mechanism of action, summarizes key preclinical and clinical findings, provides detailed experimental protocols for relevant assays, and visualizes the underlying biological pathways and experimental workflows.

Introduction: The Rationale for Targeting CCR4 in Oncology

The tumor microenvironment is a complex ecosystem where cancer cells interact with various immune cells. Regulatory T cells (Tregs), characterized by the expression of the transcription factor FOXP3, are key mediators of immunosuppression within the TME.[1] High infiltration of Tregs in tumors is often associated with poor prognosis in various cancer types.[1][2]

A critical pathway governing Treg trafficking to the tumor is the interaction between the chemokine receptor CCR4, highly expressed on the surface of Tregs, and its ligands, CCL17 and CCL22, which are secreted by tumor cells and other cells within the TME.[3][4] This signaling axis facilitates the recruitment of Tregs, thereby dampening the effector T cell response against the tumor.

This compound is an orally bioavailable small molecule designed to specifically antagonize CCR4, thereby blocking the infiltration of Tregs into the tumor.[4] This targeted approach is hypothesized to shift the balance of the immune cell infiltrate within the TME towards a more anti-tumorigenic state, characterized by an increased ratio of effector T cells (like CD8+ T cells) to Tregs.

Mechanism of Action of this compound

This compound functions as a competitive antagonist of CCR4. By binding to the receptor, it prevents the interaction of CCR4 with its cognate ligands, CCL17 and CCL22. This blockade inhibits the downstream signaling cascade that would otherwise mediate the chemotaxis of Tregs towards the tumor. The intended outcome is a reduction in the number of immunosuppressive Tregs within the TME, leading to an enhanced anti-tumor immune response driven by cytotoxic T lymphocytes and other effector immune cells.

Preclinical Validation of this compound

Preclinical studies in various cancer models have provided the foundational evidence for the anti-tumor activity of this compound. While specific quantitative data such as IC50 values for CCR4 binding and detailed tumor growth inhibition percentages are not extensively available in the public domain, the qualitative outcomes consistently support the mechanism of action.

In Vitro Studies

-

Treg Migration Assays: In vitro chemotaxis assays have demonstrated that this compound potently inhibits the migration of CCR4-expressing cells, including Tregs, towards a gradient of CCL17 or CCL22.[4]

In Vivo Studies

-

Syngeneic Mouse Models: Studies in immunocompetent mice bearing syngeneic tumors have shown that oral administration of this compound leads to a significant reduction in tumor growth and, in some cases, complete tumor regression.[3] This anti-tumor effect is associated with a decrease in the infiltration of Tregs and an increase in the ratio of CD8+ effector T cells to Tregs within the TME.[3]

-

Combination Therapy: The anti-tumor activity of this compound has been shown to be enhanced when used in combination with other immunotherapies, such as checkpoint inhibitors (e.g., anti-PD-1 or anti-CTLA-4 antibodies).[3]

Table 1: Summary of Key Preclinical Findings

| Experimental Model | Key Findings | Reported Outcomes |

| In vitro Treg Migration Assay | This compound inhibits the migration of CCR4+ Tregs towards CCL17/CCL22. | Potent inhibition of chemotaxis. |

| Syngeneic Mouse Models | This compound monotherapy reduces tumor growth. | Significant tumor growth inhibition. |

| Syngeneic Mouse Models | This compound alters the tumor immune infiltrate. | Decreased Treg infiltration, increased CD8+/Treg ratio. |

| Syngeneic Mouse Models | Combination of this compound with checkpoint inhibitors. | Enhanced anti-tumor efficacy compared to monotherapy. |

Clinical Validation of this compound

The promising preclinical data led to the initiation of a Phase 1/2 clinical trial (NCT03674567) to evaluate the safety, tolerability, and preliminary efficacy of this compound as a monotherapy and in combination with the anti-PD-1 antibody pembrolizumab (B1139204) in patients with various advanced cancers.[5]

Clinical Trial Design

The study consists of a dose-escalation phase to determine the recommended Phase 2 dose, followed by an expansion phase in specific tumor types.[5] Patients with a variety of solid tumors, including non-small cell lung cancer (NSCLC), head and neck squamous cell carcinoma, and Epstein-Barr virus-positive (EBV+) lymphomas, were enrolled.[5]

Clinical Efficacy

Preliminary results from the clinical trial have demonstrated encouraging anti-tumor activity.

-

Monotherapy: this compound monotherapy has shown clinical activity, including complete responses in patients with EBV+ NK/T cell lymphoma.[2][6]

-

Combination Therapy: The combination of this compound with pembrolizumab has demonstrated a favorable overall response rate in checkpoint inhibitor-naïve NSCLC patients.[2][6]

Table 2: Summary of this compound-02 Phase 1/2 Clinical Trial Data

| Treatment Arm | Cancer Type | Dosing Regimen | Observed Efficacy |

| This compound Monotherapy | EBV+ NK/T cell lymphoma | 25, 50, 75, 100 mg QD | 2 of 6 evaluable patients achieved a complete response.[2][6] |

| This compound + Pembrolizumab | Checkpoint inhibitor-naïve NSCLC | This compound: 50, 75, 100 mg QD; Pembrolizumab: Standard dose | 31% overall response rate (4/13 patients).[2][6] |

| This compound Monotherapy | Various Solid Tumors | 25, 50, 75, 100 mg QD | 14 of 17 evaluable patients had disease control.[7] |

| This compound + Pembrolizumab | Various Solid Tumors | This compound: 50, 75, 100 mg QD; Pembrolizumab: Standard dose | 13 of 14 evaluable patients had disease control.[7] |

Pharmacodynamic and Biomarker Analyses

Biomarker studies from the clinical trial have provided evidence of target engagement and modulation of the immune system consistent with the proposed mechanism of action.

-

Peripheral Blood: An increase in the proportion of circulating Tregs has been observed, which is consistent with the blockade of their migration from the periphery into the tumor.[1]

-

Tumor Biopsies: Analysis of tumor biopsies has shown a trend towards an increased CD8+:FOXP3+ cell ratio in the TME following treatment with this compound.[1][2]

Detailed Experimental Protocols

The following sections provide representative, detailed protocols for the key experiments used in the validation of this compound. These protocols are based on standard methodologies and may require optimization for specific experimental conditions.

In Vitro Treg Migration Assay

This assay assesses the ability of this compound to inhibit the chemotaxis of Tregs towards CCR4 ligands.

Materials:

-

Human peripheral blood mononuclear cells (PBMCs)

-

Treg isolation kit

-

RPMI 1640 medium

-

Recombinant human CCL17 and CCL22

-

This compound

-

Transwell inserts with 5 µm pore size

-

24-well plates

-

Flow cytometer or plate reader

Procedure:

-

Isolate Tregs: Isolate CD4+CD25+CD127lo/- Tregs from human PBMCs using a magnetic-activated cell sorting (MACS) Treg isolation kit according to the manufacturer's instructions.

-

Prepare Chemoattractant: Prepare solutions of CCL17 or CCL22 in RPMI 1640 medium at various concentrations (e.g., 10-100 ng/mL). Add 600 µL of the chemoattractant solution to the lower chambers of a 24-well plate.

-

Prepare this compound: Prepare a stock solution of this compound in DMSO and dilute to the desired concentrations in RPMI 1640 medium.

-

Treat Tregs: Resuspend the isolated Tregs in RPMI 1640 medium at a concentration of 1 x 10^6 cells/mL. Incubate the cells with various concentrations of this compound or vehicle (DMSO) for 30 minutes at 37°C.

-

Set up Transwell: Place the Transwell inserts into the wells of the 24-well plate containing the chemoattractant.

-

Add Tregs: Add 100 µL of the pre-treated Treg suspension to the upper chamber of each Transwell insert.

-

Incubate: Incubate the plate for 3-4 hours at 37°C in a 5% CO2 incubator.

-

Quantify Migration: After incubation, carefully remove the Transwell inserts. Collect the cells that have migrated to the lower chamber. Quantify the number of migrated cells using a flow cytometer or a cell viability assay (e.g., CellTiter-Glo®).

-

Data Analysis: Calculate the percentage of migration inhibition for each concentration of this compound compared to the vehicle control.

Syngeneic Mouse Model for Tumor Growth Inhibition

This protocol describes a general procedure for evaluating the in vivo efficacy of this compound in a syngeneic mouse model.

Materials:

-

6-8 week old female BALB/c or C57BL/6 mice

-

Syngeneic tumor cell line (e.g., CT26 colon carcinoma for BALB/c, MC38 colon adenocarcinoma for C57BL/6)

-

Matrigel

-

This compound

-

Vehicle for oral gavage

-

Calipers

Procedure:

-

Tumor Cell Implantation: Harvest tumor cells from culture and resuspend them in a 1:1 mixture of PBS and Matrigel at a concentration of 1 x 10^7 cells/mL. Subcutaneously inject 100 µL of the cell suspension (1 x 10^6 cells) into the flank of each mouse.

-

Tumor Growth Monitoring: Monitor the mice for tumor growth. Once the tumors reach an average volume of 50-100 mm³, randomize the mice into treatment groups (e.g., vehicle control, this compound).

-

Treatment: Prepare this compound in a suitable vehicle for oral administration. Administer this compound or vehicle to the mice daily by oral gavage at the desired dose.

-

Tumor Measurement: Measure the tumor dimensions (length and width) with calipers every 2-3 days. Calculate the tumor volume using the formula: Volume = (Length x Width²) / 2.

-

Endpoint: Continue treatment and monitoring until the tumors in the control group reach a predetermined endpoint (e.g., 1500-2000 mm³) or the study duration is complete.

-

Tissue Collection and Analysis: At the end of the study, euthanize the mice and excise the tumors. A portion of the tumor can be fixed in formalin for immunohistochemistry (IHC), and another portion can be dissociated into a single-cell suspension for flow cytometry analysis.

Flow Cytometry for Immune Cell Profiling

This protocol outlines the steps for analyzing the immune cell composition of tumors from the syngeneic mouse model.

Materials:

-

Tumor tissue

-

Tumor dissociation kit

-

Fluorescently conjugated antibodies against mouse CD45, CD3, CD4, CD8, and FOXP3

-

Fixation/Permeabilization buffer

-

Flow cytometer

Procedure:

-

Prepare Single-Cell Suspension: Dissociate the excised tumor tissue into a single-cell suspension using a tumor dissociation kit and a gentleMACS dissociator according to the manufacturer's instructions.

-

Surface Staining: Resuspend the cells in FACS buffer (PBS with 2% FBS). Stain the cells with a cocktail of fluorescently conjugated antibodies against surface markers (CD45, CD3, CD4, CD8) for 30 minutes on ice in the dark.

-

Wash: Wash the cells twice with FACS buffer.

-

Fixation and Permeabilization: Fix and permeabilize the cells using a fixation/permeabilization buffer kit according to the manufacturer's protocol.

-

Intracellular Staining: Stain the cells with a fluorescently conjugated antibody against the intracellular marker FOXP3 for 30 minutes at room temperature in the dark.

-

Wash: Wash the cells twice with permeabilization buffer.

-

Acquisition: Resuspend the cells in FACS buffer and acquire the data on a flow cytometer.

-

Data Analysis: Analyze the flow cytometry data to quantify the percentages of different immune cell populations, particularly the ratio of CD8+ T cells to CD4+FOXP3+ Tregs within the CD45+ leukocyte gate.

Immunohistochemistry (IHC) for CD8 and FOXP3

This protocol provides a general method for visualizing and quantifying CD8+ T cells and FOXP3+ Tregs in tumor tissue sections.

Materials:

-

Formalin-fixed, paraffin-embedded (FFPE) tumor sections

-

Primary antibodies against CD8 and FOXP3

-

Secondary antibodies conjugated to HRP or AP

-

DAB and/or Fast Red chromogens

-

Hematoxylin counterstain

-

Microscope

Procedure:

-

Deparaffinization and Rehydration: Deparaffinize the FFPE tissue sections in xylene and rehydrate through a graded series of ethanol (B145695) to water.

-

Antigen Retrieval: Perform heat-induced epitope retrieval using a citrate-based buffer (pH 6.0) or a Tris-EDTA buffer (pH 9.0) in a pressure cooker or water bath.

-

Blocking: Block endogenous peroxidase activity with 3% hydrogen peroxide and block non-specific antibody binding with a protein block solution.

-

Primary Antibody Incubation: Incubate the sections with the primary antibodies against CD8 and FOXP3 (if performing a double stain, sequential incubation is recommended) overnight at 4°C.

-

Secondary Antibody Incubation: Wash the sections and incubate with the appropriate HRP- or AP-conjugated secondary antibodies for 1 hour at room temperature.

-

Chromogen Development: Wash the sections and develop the signal using DAB (for HRP) or Fast Red (for AP) chromogens.

-

Counterstaining: Counterstain the sections with hematoxylin.

-

Dehydration and Mounting: Dehydrate the sections through a graded series of ethanol to xylene and mount with a coverslip.

-

Image Analysis: Acquire images of the stained sections using a microscope and quantify the number of CD8+ and FOXP3+ cells per unit area to determine the cell densities and the CD8+/FOXP3+ ratio.

Conclusion

The comprehensive preclinical and clinical data strongly support the validation of CCR4 as a therapeutic target in oncology. This compound, as a potent and selective CCR4 antagonist, has demonstrated a clear mechanism of action by inhibiting the migration of immunosuppressive Tregs into the tumor microenvironment. This leads to a more favorable immune landscape within the tumor, characterized by an increased effector T cell to Treg ratio. The encouraging clinical activity observed with this compound, both as a monotherapy and in combination with checkpoint inhibitors, in various cancer types underscores its potential as a novel immunotherapy. Further clinical development and biomarker analysis will be crucial to identify the patient populations most likely to benefit from this targeted therapeutic approach and to fully elucidate its role in the evolving landscape of cancer immunotherapy.

References

- 1. rapt.com [rapt.com]

- 2. ASCO – American Society of Clinical Oncology [asco.org]

- 3. rapt.com [rapt.com]

- 4. Discovery and early clinical development of this compound, a potent and selective CCR4 inhibitor - American Chemical Society [acs.digitellinc.com]

- 5. rapt.com [rapt.com]

- 6. researchgate.net [researchgate.net]

- 7. targetedonc.com [targetedonc.com]

Tivumecirnon: A Deep Dive into the Discovery and Development of a Novel CCR4 Antagonist

An In-depth Technical Guide for Researchers and Drug Development Professionals

Executive Summary

Tivumecirnon (formerly FLX475) is an orally bioavailable, selective small-molecule antagonist of the C-C chemokine receptor 4 (CCR4). Developed by RAPT Therapeutics, this investigational immunotherapeutic agent is designed to modulate the tumor microenvironment by blocking the migration of regulatory T cells (Tregs), a key driver of immunosuppression in cancer. This guide provides a comprehensive overview of the discovery, preclinical development, and clinical evaluation of Tivumecirnon, with a focus on its mechanism of action, experimental validation, and quantitative data from key studies.

Introduction: The Rationale for Targeting CCR4

The tumor microenvironment (TME) is a complex ecosystem of cancer cells, stromal cells, and infiltrating immune cells. A major obstacle to effective anti-tumor immunity is the presence of Tregs, which suppress the activity of cytotoxic T lymphocytes (CTLs) and other effector immune cells.[1] Tregs are recruited to the TME primarily through the interaction of CCR4, a chemokine receptor highly expressed on their surface, with its ligands, CCL17 and CCL22, which are secreted by tumor cells and other cells within the TME.[2][3]

By selectively blocking the CCR4-CCL17/CCL22 axis, Tivumecirnon aims to inhibit the infiltration of Tregs into tumors, thereby relieving immunosuppression and unleashing a potent anti-tumor immune response.[1][2] This targeted approach is designed to avoid the systemic depletion of Tregs, which are crucial for maintaining immune homeostasis in healthy tissues.[4]

Discovery and Preclinical Development

The discovery of Tivumecirnon stemmed from a focused effort to identify a potent and selective oral CCR4 antagonist with favorable pharmacokinetic properties.[3] The development program, initiated by FLX Bio and continued by RAPT Therapeutics, has involved extensive preclinical evaluation to establish the compound's mechanism of action and anti-tumor efficacy.[1][5]

Mechanism of Action: Blocking Treg Migration

Tivumecirnon acts as a competitive antagonist at the CCR4 receptor, preventing the binding of its natural ligands, CCL17 and CCL22.[2] This blockade disrupts the chemotactic signaling that guides Tregs to the tumor site.

dot

Preclinical Efficacy

In vitro and in vivo preclinical studies have demonstrated the potent anti-tumor activity of Tivumecirnon.

2.2.1. In Vitro Studies

Key in vitro experiments established Tivumecirnon's ability to inhibit Treg migration.

Table 1: Summary of In Vitro Preclinical Data

| Assay Type | Key Findings | Reference |

| CCR4 Binding Assay | Potent and selective binding to the CCR4 receptor. | [3] |

| Treg Chemotaxis Assay | Dose-dependent inhibition of Treg migration towards CCL17 and CCL22. | [3] |

| Receptor Occupancy Assay | High receptor occupancy on peripheral blood Tregs. | [4] |

2.2.2. In Vivo Studies

Preclinical studies in mouse tumor models have shown that Tivumecirnon can inhibit tumor growth and enhance the efficacy of other immunotherapies.[4]

Table 2: Summary of In Vivo Preclinical Data

| Animal Model | Treatment | Key Findings | Reference |

| Syngeneic Mouse Tumor Models | Tivumecirnon Monotherapy | Inhibited tumor growth and increased tumor regression. | [4] |

| Syngeneic Mouse Tumor Models | Tivumecirnon + anti-PD-L1/anti-CTLA4 | Enhanced anti-tumor effects compared to either agent alone. | [4] |

| Syngeneic Mouse Tumor Models | Tivumecirnon + anti-4-1BB | Enhanced anti-tumor effects. | [4] |

dot

Clinical Development

Tivumecirnon has advanced into clinical trials to evaluate its safety, tolerability, and anti-tumor activity in cancer patients, both as a monotherapy and in combination with other anti-cancer agents.

Phase 1 Healthy Volunteer Study

A first-in-human, randomized, double-blind, placebo-controlled study in 104 healthy volunteers demonstrated that Tivumecirnon was well-tolerated with no serious adverse events reported.[6] The study also provided key pharmacokinetic and pharmacodynamic data.

Table 3: Phase 1 Healthy Volunteer Study - Pharmacokinetic and Pharmacodynamic Data

| Parameter | Result | Significance | Reference |

| Half-life | Approximately 72 hours | Supports once-daily oral dosing. | [4] |

| Receptor Occupancy | Doses ≥ 75 mg PO QD maintained target drug exposure above the IC90 for human in vitro Treg migration. | Demonstrated target engagement at well-tolerated doses. | [4] |

Phase 1/2 Clinical Trial in Advanced Cancer (NCT03674567)

An ongoing open-label, dose-escalation and cohort expansion Phase 1/2 study is evaluating Tivumecirnon alone and in combination with the anti-PD-1 antibody pembrolizumab (B1139204) in patients with various advanced cancers.[7]

3.2.1. Head and Neck Squamous Cell Carcinoma (HNSCC)

In a cohort of 32 heavily pretreated, CPI-experienced HNSCC patients, the combination of Tivumecirnon and pembrolizumab showed promising clinical activity.

Table 4: Efficacy in CPI-Experienced HNSCC (Phase 2)

| Patient Population | Confirmed Objective Response Rate (ORR) | Reference |

| All patients (n=32) | 15.6% | [8] |

| PD-L1+ (CPS ≥1) (n=23) | 17.4% | [8] |

| HPV+ (n=18) | 22.2% | [8] |

3.2.2. Gastric Cancer

In a Phase 1/2 trial conducted in partnership with Hanmi Pharmaceutical and MSD, Tivumecirnon in combination with pembrolizumab demonstrated significant anti-tumor effects in patients with advanced or metastatic Epstein-Barr virus (EBV)-positive gastric cancer.

Table 5: Efficacy in Advanced/Metastatic Gastric Cancer (Phase 1/2)

| Patient Cohort (n=10 per cohort) | Objective Response Rate (ORR) | Median Time to Response (mTTR) | Median Duration of Response (mDOR) | Median Progression-Free Survival (mPFS) | Reference |

| EBV-negative | 0% | - | - | - | [9] |

| EBV-positive | 60% (1 complete response, 5 partial responses) | 2.7 months | 17.3 months | 10.4 months | [9] |

Experimental Protocols

Detailed experimental protocols are crucial for the replication and advancement of scientific findings. While proprietary details of the Tivumecirnon development program are not publicly available, this section provides generalized protocols for the key types of experiments conducted.

In Vitro Treg Chemotaxis Assay (Boyden Chamber Assay)

This assay is used to assess the ability of a compound to inhibit the migration of Tregs towards a chemoattractant.

Protocol:

-

Cell Preparation: Isolate human Tregs (CD4+CD25+CD127- cells) from peripheral blood mononuclear cells (PBMCs).

-

Assay Setup:

-

Add a solution containing a chemoattractant (e.g., recombinant human CCL17 or CCL22) to the lower chamber of a Boyden chamber plate.

-

In the upper chamber (a transwell insert with a porous membrane), add the isolated Tregs that have been pre-incubated with varying concentrations of Tivumecirnon or a vehicle control.

-

-

Incubation: Incubate the plate for a defined period (e.g., 2-4 hours) at 37°C to allow for cell migration.

-

Quantification:

-

Remove the transwell inserts and wipe the non-migrated cells from the top of the membrane.

-

Stain the migrated cells on the bottom of the membrane with a suitable dye (e.g., crystal violet).

-

Count the number of migrated cells under a microscope or quantify the stain intensity using a plate reader.

-

-

Data Analysis: Calculate the percentage of inhibition of migration for each concentration of Tivumecirnon compared to the vehicle control.

In Vivo Syngeneic Mouse Tumor Model

This model is used to evaluate the anti-tumor efficacy of an immunomodulatory agent in the context of a competent immune system.

Protocol:

-

Animal Model: Use an immunocompetent mouse strain (e.g., C57BL/6 or BALB/c) that is syngeneic to the chosen tumor cell line.

-

Tumor Cell Implantation: Subcutaneously inject a suspension of a murine tumor cell line (e.g., MC38 colon adenocarcinoma or CT26 colon carcinoma) into the flank of the mice.

-

Tumor Growth Monitoring: Monitor tumor growth by measuring the tumor dimensions with calipers every 2-3 days.

-

Treatment: Once tumors reach a predetermined size (e.g., 100-200 mm³), randomize the mice into treatment groups:

-

Vehicle control (oral gavage)

-

Tivumecirnon (oral gavage, daily)

-

Other immunotherapy (e.g., anti-PD-1 antibody, intraperitoneal injection)

-

Combination of Tivumecirnon and other immunotherapy

-

-

Endpoint Analysis:

-

Continue treatment and tumor monitoring until tumors reach a predetermined endpoint size or for a specified duration.

-

Euthanize the mice and excise the tumors for further analysis (e.g., immunohistochemistry for immune cell infiltration, flow cytometry).

-

Monitor survival as a primary or secondary endpoint.

-

-

Data Analysis: Compare tumor growth curves, final tumor volumes, and survival rates between the different treatment groups.

dot

Conclusion and Future Directions

Tivumecirnon represents a promising novel approach to cancer immunotherapy by specifically targeting the infiltration of immunosuppressive Tregs into the tumor microenvironment. Preclinical data have robustly demonstrated its mechanism of action and anti-tumor efficacy, both as a single agent and in combination with checkpoint inhibitors. Early clinical data in challenging patient populations, such as CPI-experienced HNSCC and EBV-positive gastric cancer, are encouraging and support the continued development of this agent.

Future research will likely focus on identifying predictive biomarkers to select patients most likely to benefit from Tivumecirnon therapy, exploring its potential in other "charged" tumors with high Treg infiltration, and evaluating its efficacy in combination with a broader range of anti-cancer therapies. The development of Tivumecirnon underscores the potential of targeting chemokine pathways to overcome immune resistance and improve outcomes for patients with cancer.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. benchchem.com [benchchem.com]

- 3. ASCO – American Society of Clinical Oncology [asco.org]

- 4. firstwordpharma.com [firstwordpharma.com]

- 5. rapt.com [rapt.com]

- 6. rapt.com [rapt.com]

- 7. RAPT Therapeutics Announces Multiple Late-Breaking Presentations at the Upcoming American Association for Cancer Research (AACR) Annual Meeting | RAPT Stock News [stocktitan.net]

- 8. dctd.cancer.gov [dctd.cancer.gov]

- 9. Protocol for in vitro isolation, induction, expansion, and determination of human natural regulatory T cells and induced regulatory T cells - PMC [pmc.ncbi.nlm.nih.gov]

FLX475: A Technical Guide to a Novel CCR4 Antagonist for Immuno-Oncology Research

Abstract: This document provides a comprehensive technical overview of FLX475, an investigational, orally available small molecule designed for immuno-oncology applications. This compound is a potent and selective antagonist of the C-C chemokine receptor 4 (CCR4), a key receptor involved in the trafficking of regulatory T cells (Tregs) into the tumor microenvironment (TME). By inhibiting Treg infiltration, this compound aims to shift the balance of immune cells within the tumor, enhancing the anti-tumor activity of effector T cells. This guide details the mechanism of action, summarizes key preclinical and clinical data from the this compound-02 trial (NCT03674567), outlines relevant experimental protocols for its study, and presents its potential as both a monotherapy and a combination agent with checkpoint inhibitors like pembrolizumab (B1139204).

The Role of the CCR4 Axis in Tumor Immune Evasion

The tumor microenvironment is a complex ecosystem where cancer cells interact with various immune cells. A primary mechanism of tumor immune escape is the recruitment of immunosuppressive cells, most notably regulatory T cells (Tregs).[1] Tregs dampen the anti-tumor immune response by suppressing the function of cytotoxic T lymphocytes (CTLs) and other effector cells.[2][3]

The migration of Tregs into the TME is not a random process; it is actively mediated by specific chemokine pathways.[3] Tumor cells, tumor-associated macrophages, and dendritic cells often secrete the chemokines CCL17 and CCL22.[1][4] These chemokines act as ligands for the CCR4 receptor, which is highly expressed on the surface of the most suppressive Tregs.[4][5] The binding of CCL17/CCL22 to CCR4 directs the migration of these immunosuppressive Tregs into the tumor, creating a barrier to an effective anti-cancer immune response.[1][5] Targeting this axis represents a promising strategy to overcome immune resistance.

This compound: Mechanism of Action

This compound is a potent, selective, and orally bioavailable small-molecule antagonist of the CCR4 receptor.[6][7][8] Its mechanism of action is designed to specifically interrupt the recruitment of Tregs into the tumor.[9][10]

-

CCR4 Blockade: this compound binds to the CCR4 receptor on Tregs, preventing its interaction with the chemokine ligands CCL17 and CCL22.[4]

-

Inhibition of Treg Migration: This blockade effectively halts the chemokine-driven signal that recruits Tregs to the tumor site.[4][9][11]

-

Altering the TME: By reducing the influx of immunosuppressive Tregs, this compound is hypothesized to increase the ratio of effector T cells (like CD8+ CTLs) to Tregs within the TME.[1][4][9]

-

Restoration of Anti-Tumor Immunity: This shift in the immune cell balance is intended to restore and enhance the body's natural ability to fight the tumor.[9]

Unlike depleting anti-CCR4 antibodies, this compound selectively blocks Treg migration to the tumor without causing systemic depletion of beneficial immune cells or Tregs in healthy tissues.[11][12]

Pharmacokinetics and Pharmacodynamics

Studies in healthy volunteers and patients have characterized the clinical pharmacology of this compound.[4][12] The molecule exhibits properties suitable for clinical development in oncology.

Pharmacokinetics (PK): this compound has demonstrated dose-dependent increases in exposure with a long half-life that supports convenient once-daily oral dosing.[4][12]

| Parameter | Value | Reference |

| Administration | Oral | [4] |

| Half-life | Approximately 72 hours | [4] |

| Dosing Frequency | Once Daily | [4][12] |

| Accumulation | ~4-5x over 14 days | [4] |

| Recommended Phase 2 Dose | 100 mg once daily | [6][13] |

Pharmacodynamics (PD): A tight relationship between drug concentration and target engagement has been established using a receptor occupancy assay on peripheral blood Tregs.[4] Doses of 75 mg once daily and higher are sufficient to maintain drug exposure above the IC90 for Treg migration.[4] As a clinical biomarker of activity, this compound treatment results in a small but significant increase in the proportion of circulating Tregs, observed by day 8 of treatment.[9][10]

Clinical Development: The this compound-02 Trial

This compound is being evaluated in the this compound-02 study (NCT03674567), a Phase 1/2 clinical trial in patients with advanced cancers.[14][15]

Study Design

The trial is an open-label, multi-part study designed to assess the safety and preliminary efficacy of this compound as a monotherapy and in combination with the anti-PD-1 antibody pembrolizumab.[14][16][17]

-

Part 1 (Phase 1): A dose-escalation phase to determine the safety, tolerability, and recommended Phase 2 dose (RP2D) of this compound. This was conducted for both monotherapy and combination therapy arms in sequential patient cohorts.[14][17]

-

Part 2 (Phase 2): A cohort expansion phase enrolling patients with specific cancer types ("charged tumors"), predicted to be enriched for Tregs and CCR4 ligands, to further evaluate anti-tumor activity.[1][17] Cohorts include non-small cell lung cancer (NSCLC), nasopharyngeal carcinoma (NPC), and Epstein-Barr virus-positive (EBV+) lymphomas and gastric cancer.[14][18]

Clinical Efficacy and Safety Data

Initial results from the this compound-02 trial demonstrate promising clinical activity and a favorable safety profile.[6][19]

Monotherapy Activity

This compound has shown signs of single-agent activity, particularly in cancers known to be associated with the Epstein-Barr virus.[9][20]

| Indication | N | Endpoint | Result | Reference(s) |

| EBV+ NK/T cell Lymphoma | 6 | Overall Response | 4 responses (2 durable Complete Metabolic Responses) | [20][21] |

| Nasopharyngeal Cancer | 10 | Best Response | 7 patients with Stable Disease | [19] |

| All Cancers (Phase 1) | 17 | Disease Control Rate | 82.4% (14 of 17 patients) | [6] |

Combination Therapy with Pembrolizumab

The combination of this compound and pembrolizumab has yielded encouraging results, including in patients with PD-L1 negative tumors.[20]

| Indication | N | Endpoint | Result | Reference(s) |

| Checkpoint-naïve NSCLC | 13 | Confirmed ORR | 31% (4 of 13 patients) | [9][13][20] |

| ↳ PD-L1 Positive (TPS ≥1%) | 8 | Confirmed ORR | 38% (3 of 8 patients) | [20] |

| ↳ PD-L1 Negative (TPS <1%) | 4 | Confirmed ORR | 25% (1 of 4 patients) | [20] |

| EBV+ Gastric Cancer | 10 | ORR | 60% (1 CR, 5 PRs) | [18] |

| ↳ EBV+ Gastric Cancer | 10 | Median Duration of Response | 17.3 months | [18] |

| ↳ EBV+ Gastric Cancer | 10 | Median Progression-Free Survival | 10.4 months | [18] |

Safety Profile

This compound has been well-tolerated both as a monotherapy and in combination with pembrolizumab.[6][7] The safety profile was favorable, and there was no evidence of increased severity or frequency of adverse events in the combination therapy compared to either agent alone.[13][20] In the monotherapy dose-escalation, two dose-limiting toxicities of asymptomatic QTc prolongation were observed at the 75 mg and 100 mg doses, but no DLTs were seen in the combination arm.[6]

Biomarker Analysis and Experimental Protocols

A key component of the this compound research program is the use of biomarker analysis to confirm the drug's mechanism of action in patients.[9][10] This involves analyzing changes in immune cell populations in both peripheral blood and tumor tissue.

Flow Cytometry for Circulating Tregs

-

Objective: To measure the relative proportions of Treg populations in peripheral blood as a pharmacodynamic marker of this compound activity.[9]

-

Methodology:

-

Sample: Collect peripheral blood from patients at baseline and specified time points during treatment (e.g., Day 8).[9]

-

Preparation: Isolate peripheral blood mononuclear cells (PBMCs) using Ficoll-Paque density gradient centrifugation.

-

Staining: Stain cells with a panel of fluorescently-conjugated antibodies to identify Treg populations. A typical panel would include antibodies against CD4, CD25, and CD127.

-

Gating Strategy: Tregs are identified as CD4+ cells that are also CD25+ and have low to no expression of CD127 (CD127-/low).[9][10]

-

Analysis: Use a multi-color flow cytometer to acquire data. Analyze the data to quantify the percentage of Tregs within the total CD4+ T cell population.

-

Expected Result: A small but significant increase in the proportion of circulating Tregs following this compound treatment.[9]

-

Immunohistochemistry (IHC) for TME Analysis

-

Objective: To quantify the density and spatial relationship of effector T cells and regulatory T cells within the tumor microenvironment.[9][10]

-

Methodology:

-

Sample: Obtain paired tumor biopsies at baseline and after a specified number of treatment cycles.

-

Preparation: Formalin-fix and paraffin-embed (FFPE) the tissue samples. Section the tissue onto slides.

-

Staining: Perform multiplex IHC using antibodies to detect key immune cell markers. Primary antibodies of interest are anti-CD8 (to identify cytotoxic T cells) and anti-FOXP3 (to identify Tregs).[9] Use distinct chromogens or fluorophores for each marker to allow for co-localization analysis.

-

Imaging: Scan the stained slides using a digital slide scanner to create high-resolution whole-slide images.

-

Analysis: Use digital image analysis software to quantify the number and density of CD8+ and FOXP3+ cells within defined tumor regions (e.g., tumor core vs. invasive margin). Calculate the ratio of CD8+ cells to FOXP3+ cells.[10]

-

Expected Result: A trend towards an increased CD8:FOXP3 ratio in the TME of patients treated with this compound.[9]

-

Transcriptomic Analysis (RNA-seq)

-

Objective: To assess global changes in gene expression within the tumor microenvironment following this compound treatment.[9]

-

Methodology:

-

Sample: Collect fresh or frozen tumor biopsies at baseline and on-treatment.

-

Preparation: Extract total RNA from the biopsy tissue.

-

Sequencing: Prepare RNA sequencing libraries and perform next-generation sequencing (NGS) to generate transcriptomic profiles.

-

Bioinformatic Analysis:

-

Differential Expression: Compare on-treatment samples to baseline to identify genes and pathways modulated by the therapy.

-

Gene Set Enrichment Analysis (GSEA): Determine if this compound treatment enriches for gene signatures associated with an active anti-tumor immune response or response to checkpoint inhibitors.[9]

-

Immune Deconvolution: Use computational algorithms to estimate the relative abundance of different immune cell types (e.g., Tregs, CD8+ T cells) based on the bulk RNA-seq data.[9]

-

-

Expected Result: this compound monotherapy alters the tumor transcriptome to a phenotype associated with a favorable response to anti-PD-1/PD-L1 therapy and a decrease in the estimated Treg cell population within the tumor.[9]

-

Conclusion

This compound is a novel, orally administered CCR4 antagonist with a clear mechanism of action aimed at overcoming a key immune escape pathway. By blocking the recruitment of immunosuppressive Tregs into the tumor microenvironment, it has the potential to enhance anti-tumor immunity.[9] Clinical data have demonstrated a favorable safety profile and encouraging signs of efficacy, both as a monotherapy in specific "charged" tumor types and in combination with pembrolizumab across a broader range of cancers, including those with low PD-L1 expression.[13][20] The robust biomarker program supports its proposed mechanism, making this compound a promising agent for further investigation in the field of immuno-oncology.

References

- 1. rapt.com [rapt.com]

- 2. Implications of regulatory T cells in anti-cancer immunity: from pathogenesis to therapeutics - PMC [pmc.ncbi.nlm.nih.gov]

- 3. dovepress.com [dovepress.com]

- 4. rapt.com [rapt.com]

- 5. CCR4 Antagonists Inhibit Treg Trafficking into the Tumor Microenvironment - PMC [pmc.ncbi.nlm.nih.gov]

- 6. targetedonc.com [targetedonc.com]

- 7. cancernetwork.com [cancernetwork.com]

- 8. go.drugbank.com [go.drugbank.com]

- 9. ASCO – American Society of Clinical Oncology [asco.org]

- 10. rapt.com [rapt.com]

- 11. firstwordpharma.com [firstwordpharma.com]

- 12. FLX Bio Highlights Phase 1 Data for this compound at SITC 2018 - BioSpace [biospace.com]

- 13. rapt.com [rapt.com]

- 14. ClinicalTrials.gov [clinicaltrials.gov]

- 15. Facebook [cancer.gov]

- 16. Phase 1/2 Dose-Escalation and Expansion Study of this compound Alone and in Combination with Pembrolizumab in Advanced Cancer | Dana-Farber Cancer Institute [dana-farber.org]

- 17. ascopubs.org [ascopubs.org]

- 18. Hanmi Pharmaceutical Confirms ‘Complete Remission’ in Phase 1/2 Study of Its Innovative Selective CCR4 Antagonist | Hanmi Pharmaceutical [hanmipharm.com]

- 19. rapt.com [rapt.com]

- 20. rapt.com [rapt.com]

- 21. onclive.com [onclive.com]

An In-depth Technical Guide to the FLX475 (Tivumecirnon) Signaling Pathway

For Researchers, Scientists, and Drug Development Professionals

Abstract

FLX475, also known as tivumecirnon, is an orally available, selective small-molecule antagonist of the C-C chemokine receptor 4 (CCR4).[1][2] It is an investigational immunotherapeutic agent designed to modulate the tumor microenvironment (TME). The "this compound signaling pathway" refers to the molecular cascade that this compound inhibits. This pathway is initiated by the binding of chemokine ligands, primarily CCL17 (TARC) and CCL22 (MDC), to the CCR4 receptor.[3][4] This interaction is crucial for the trafficking and recruitment of immunosuppressive regulatory T cells (Tregs) into the TME.[3][5] By blocking this signaling, this compound aims to reduce the population of intratumoral Tregs, thereby enhancing anti-tumor immune responses.[5] This technical guide provides a comprehensive overview of the CCR4 signaling pathway, the mechanism of action of this compound, preclinical and clinical data, and detailed experimental protocols relevant to its study.

The CCR4 Signaling Pathway

The C-C chemokine receptor 4 (CCR4) is a G protein-coupled receptor (GPCR) predominantly expressed on the surface of several types of immune cells, most notably on highly suppressive CD4+CD25+FOXP3+ regulatory T cells (Tregs).[4][5] This receptor and its ligands, CCL17 and CCL22, form a critical axis that mediates immune cell trafficking.

Mechanism of Action:

In the context of oncology, many tumors and associated cells within the TME secrete high levels of CCL17 and CCL22.[3][6] These chemokines create a gradient that attracts CCR4-expressing Tregs to the tumor site.[7] The accumulation of Tregs within the TME is a major mechanism of immune evasion, as they suppress the function of effector immune cells, such as CD8+ cytotoxic T lymphocytes, which are responsible for killing cancer cells.[3][6]

Upon binding of CCL17 or CCL22, CCR4 undergoes a conformational change, activating intracellular signaling cascades. As a GPCR, it primarily couples with Gαi proteins, which inhibits adenylyl cyclase and leads to a decrease in intracellular cyclic AMP (cAMP). This signaling ultimately results in chemotaxis, the directed migration of the Treg along the chemokine gradient into the tumor. The binding of ligands to CCR4 can also lead to the recruitment of β-arrestin, which mediates receptor desensitization and internalization.[8]

This compound acts as a competitive antagonist at the CCR4 receptor, blocking the binding of CCL17 and CCL22.[1][2] This inhibition prevents the downstream signaling required for Treg migration, thereby reducing their infiltration into the TME.[1] The expected outcome is a shift in the balance of immune cells within the tumor, favoring an anti-tumor response. This is often measured by an increase in the ratio of CD8+ effector T cells to FOXP3+ Tregs.[9]

Quantitative Data

Preclinical Data

While specific IC50 and binding affinity (Kd) values for this compound are not publicly detailed in the provided search results, preclinical studies have established it as a potent and selective CCR4 antagonist.[3][9] The development program was designed to identify a compound that could potently block CCR4-induced chemotaxis in vitro and inhibit Treg entry into tumors in vivo.[3]

Clinical Pharmacodynamics and Dose Selection

In a first-in-human study with healthy volunteers, this compound was well-tolerated and exhibited a long half-life of approximately 72 hours, supporting once-daily oral dosing.[10] A receptor occupancy assay demonstrated a clear relationship between the drug concentration and its binding to CCR4 on circulating Tregs.[10] These data suggested that doses of approximately 75 mg once daily and higher are sufficient to maintain drug exposure levels above the IC90 required for in vitro Treg migration.[10] Based on these findings, a 100 mg once-daily dose was selected for Phase 2 studies.[11]

Clinical Trial Efficacy Data

This compound is being evaluated in the Phase 1/2 this compound-02 trial (NCT03674567) as both a monotherapy and in combination with the anti-PD-1 antibody pembrolizumab (B1139204) in various advanced cancers.[11]

| Cancer Type | Treatment Arm | Patient Population | Objective Response Rate (ORR) | Citation(s) |

| Head and Neck Squamous Cell Carcinoma (HNSCC) | This compound + Pembrolizumab | CPI-experienced | 15.6% (all patients) | [11] |

| HNSCC | This compound + Pembrolizumab | CPI-experienced, PD-L1+ | 17.4% | [11] |

| HNSCC | This compound + Pembrolizumab | CPI-experienced, HPV+ | 22.2% | [11] |

| Non-Small Cell Lung Cancer (NSCLC) | This compound + Pembrolizumab | CPI-naïve | 31% (4/13 patients with confirmed PRs) | [9] |

| EBV+ NK/T cell lymphoma | This compound Monotherapy | Evaluable patients | 33% (2/6 patients with complete responses) | [9] |

Experimental Protocols

In Vitro Chemotaxis Assay

This protocol is a representative method for evaluating the ability of a CCR4 antagonist like this compound to inhibit the migration of CCR4-expressing cells towards their ligands.

Objective: To quantify the inhibitory effect of a test compound on CCL17- or CCL22-mediated chemotaxis of CCR4+ cells.

Materials:

-

Cells: CCR4-expressing cell line (e.g., HUT78) or isolated primary Tregs.

-

Chemoattractants: Recombinant human CCL17 and CCL22.

-

Test Compound: this compound (Tivumecirnon).

-

Apparatus: Transwell inserts (5 µm pore size for lymphocytes) and 24-well companion plates.

-

Assay Buffer: RPMI 1640 supplemented with 1% BSA.

-

Detection: Calcein-AM fluorescent dye or an automated cell counter.

Procedure:

-

Cell Preparation: Culture CCR4-expressing cells to an appropriate density. On the day of the assay, harvest and wash the cells, then resuspend them in Assay Buffer at a concentration of 1-2 x 10^6 cells/mL.

-

Antagonist Incubation: Prepare serial dilutions of this compound in Assay Buffer. Incubate the cell suspension with the various concentrations of this compound or a vehicle control for 30 minutes at 37°C.

-

Assay Setup:

-

Add Assay Buffer containing the optimal concentration of CCL17 or CCL22 to the lower wells of the 24-well plate.

-